

Technical Support Center: Crystallization of Ac-Leu-Pro-NH₂

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Compound of Interest

Compound Name: *N*-Acetylleucylprolinamide

CAS No.: 142179-09-7

Cat. No.: B126473

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Welcome to the Advanced Crystallization Support Module. Subject: N-acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH₂) Ticket ID: CRY-PEP-LP-001[1]

I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because your peptide is behaving like an oil, a gel, or a stubborn clear drop, rather than forming the diffraction-quality crystals you need.

Ac-Leu-Pro-NH₂ is deceptive.[1] While small, it combines two distinct crystallization hurdles: hydrophobic clustering (driven by Leucine and the capped termini) and conformational heterogeneity (driven by Proline). Unlike zwitterionic free peptides, this capped analog lacks strong electrostatic handles, forcing you to rely on weaker van der Waals and hydrogen bonding networks.

This guide moves beyond "try more screens" and addresses the physicochemical root causes of failure.

Quick Diagnostic: What do you see?

Observation	Diagnosis	Immediate Action
Phase Separation (Oil droplets)	Liquid-Liquid Phase Separation (LLPS).[1] Supersaturation is too high; metastable zone is narrow.[1]	Stop cooling. Add 5-10% more good solvent.[1]
Clear Gel / Viscous Mass	Kinetic Trap.[1] Strong intermolecular H-bonds are forming disordered networks. [1]	Add a "structure breaker" (e.g., chaotrope) or switch to counter-diffusion.
Amorphous Precipitate	Nucleation rate > Crystal growth rate.[1]	Reduce precipitant concentration.[1] Filter solution (0.22 μm).[1]
Nothing (Clear Drop)	Undersaturated or cis/trans Proline lock.	Wait 48h (isomerization lag).[1] If still clear, increase conc.

Module 1: The "Oiling Out" Phenomenon

The Problem: You cool your solution or add an antisolvent, and instead of crystals, you see highly refractive droplets. The Science: Ac-Leu-Pro-NH₂ is hydrophobic.[1] When supersaturation drives the molecules together, they aggregate into a disordered liquid phase (oil) because the energy barrier to organize into a lattice is higher than the barrier to simply demix from the solvent. This is a metastable liquid-liquid phase separation (LLPS).[1][2]

The Fix: Ternary Phase Manipulation You must shift your system so the crystallization line is crossed before the oiling-out line.

Protocol: The "Ethanol Shift"

- Solvent A: Methanol or Ethanol (Good solvent).[1]
- Solvent B: Water or Diisopropyl Ether (Antisolvent).[1]
- Procedure:
 - Dissolve peptide in Solvent A to near saturation at 40°C.[1]

- Add Solvent B dropwise until faint turbidity appears.[1]
- Critical Step: Add back Solvent A dropwise until the solution just clears.
- Allow to cool slowly (1°C/hour). Rapid cooling forces oiling out.[1]



*Expert Insight: Oiling out is not always a dead end. The oil droplets are solute-rich.[1]
Sometimes, nucleation occurs inside the droplet. If you see oil, do not discard.[1] Let it stand for weeks; the oil may slowly convert to crystals via Ostwald ripening.*

Module 2: The Proline Trap (Cis/Trans Isomerization)

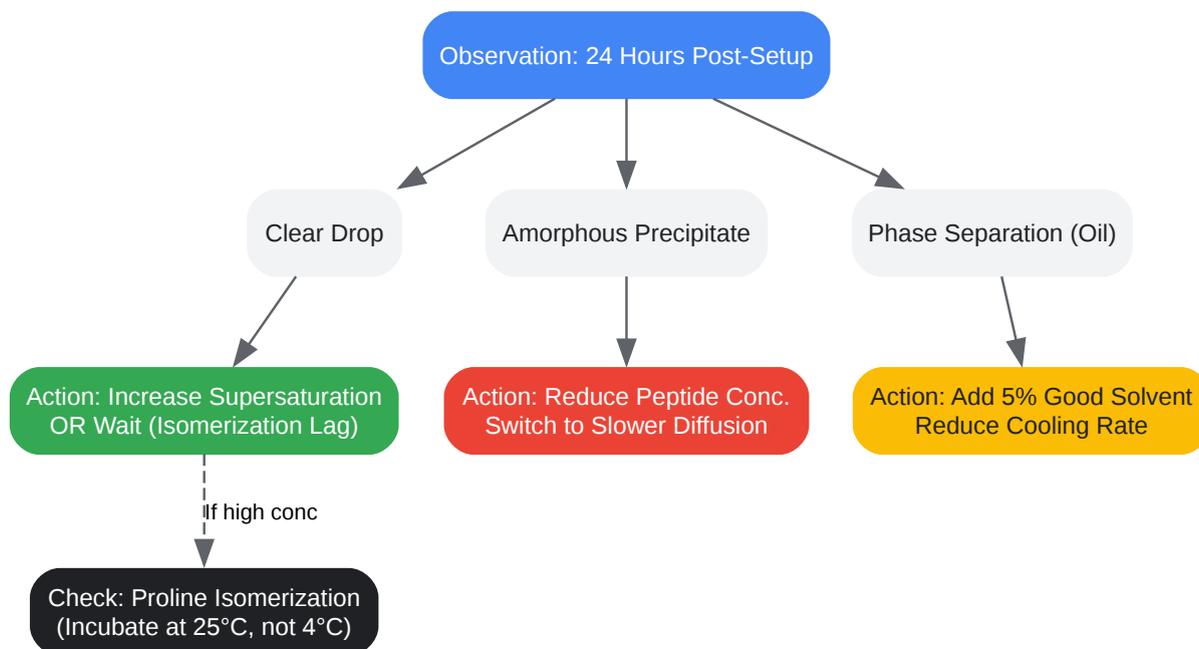
The Problem: The solution is supersaturated, but no nucleation occurs for days. **The Science:** The peptide bond preceding Proline (Leu-Pro) can exist in both cis and trans conformations. In solution, the ratio might be 80:20 or 60:40. However, the crystal lattice usually accepts only one isomer (typically trans for this type of structure). Crystallization is stalled because the "wrong" isomers must structurally reorient before they can pack. This isomerization is slow (minutes to hours).[1]

Protocol: The "Equilibrium Wait"

- Prepare your crystallization drops.[1]
- Do not induce rapid precipitation.[1]
- Incubate at room temperature (20-25°C) rather than 4°C. Lower temperatures significantly slow down the cis-trans isomerization rate (), effectively freezing the impurity (the wrong isomer) in place.
- Add Trace Acid: If compatible with your study, adding 0.1% Acetic Acid can catalyze the isomerization rate, helping the population equilibrate faster.

Module 3: Visual Troubleshooting Logic

The following diagram outlines the decision matrix for rescuing a failed Ac-Leu-Pro-NH₂ experiment.



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Caption: Decision tree for diagnosing Ac-Leu-Pro-NH₂ crystallization outcomes based on visual inspection.

Module 4: Recommended Experimental Setup

For hydrophobic dipeptides, standard "Hanging Drop" vapor diffusion often fails because the evaporation rate is too fast, leading to skin formation or oiling.

Method A: Liquid-Liquid Diffusion (The "Interface" Method)

This method creates a slow, steady gradient of supersaturation.

- Lower Layer: 10 μ L of Ac-Leu-Pro-NH₂ (20-50 mg/mL) in a dense solvent (e.g., DMSO or heavily fluorinated alcohol).

- Upper Layer: Carefully layer 10-20 μL of a lighter precipitant (e.g., Water or dilute buffer) on top.^[1]
- Result: Crystallization occurs at the interface where the solvents mix slowly.

Method B: Slow Evaporation with Controlled Atmosphere

- Dissolve peptide in Methanol/Water (80:20).^[1]
- Place in a small vial.
- Cover the vial with Parafilm and poke one single needle hole.^[1]
- Place this vial inside a larger jar containing a desiccant (if using water) or a solvent reservoir (if using volatile solvents).^[1]

FAQs: Specific Technical Issues

Q1: Why does my peptide form a "skin" on the drop surface? A: This is surface denaturation or rapid evaporation. Ac-Leu-Pro-NH₂ is surface-active.^[1] The "skin" acts as a nucleation poison. Fix: Add a surfactant (0.05% n-Octyl-beta-D-glucoside) or switch from hanging drop to sitting drop or sandwich drop to minimize air-solution interface exposure.^[1]

Q2: Can I use salt screens (Ammonium Sulfate)? A: Likely not effective.^[1] High salt works for large proteins by "salting out" (hydrophobic effect).^[1] For a small hydrophobic dipeptide like Ac-Leu-Pro-NH₂, high salt will likely cause immediate oiling out.^[1] Fix: Focus on organic solvent screens (MPD, PEG 400, Isopropanol) rather than salt screens.

Q3: The crystals are too small for X-ray diffraction. How do I grow them? A: You have too many nuclei.^[1] Fix: Seeding. Take a "cat whisker" or a horse hair, touch your micro-crystals, and streak it through a fresh, clear, metastable drop. This separates the nucleation step from the growth step.

References

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